![molecular formula C19H26N2O4 B13071271 (3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, including a benzyl group, a tert-butyl group, and a tetrahydropyrrolo ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved using reagents such as diethyl succinate and ammonia or primary amines under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Addition of the tert-Butyl Group: The tert-butyl group is typically added via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Tetrahydropyrrolo Ring: The final step involves the formation of the tetrahydropyrrolo ring through a cyclization reaction, often using a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, using reagents such as alkyl halides or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrroles with various functional groups.
Scientific Research Applications
(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- rac-tert-butyl (3aR,6aS)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Uniqueness
(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate is unique due to its specific combination of structural features, including the benzyl and tert-butyl groups, which confer distinct chemical and biological properties. Its tetrahydropyrrolo ring system also contributes to its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (3aS,6aR)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-12-10-15-16(21)9-11-20(15)17(22)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+/m1/s1 |
InChI Key |
IJWQJGQRFAOBRV-CVEARBPZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H]1CCN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


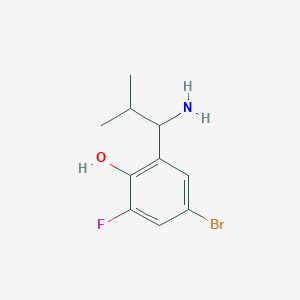
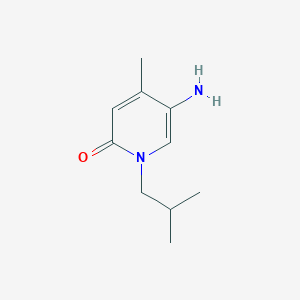

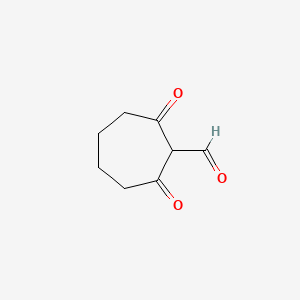
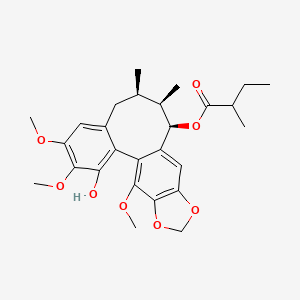
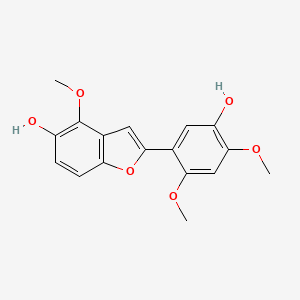
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
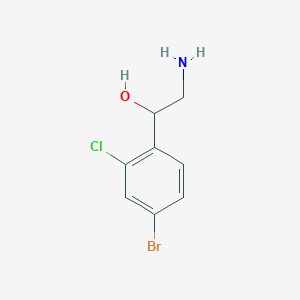

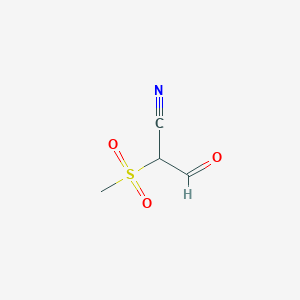

![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)


